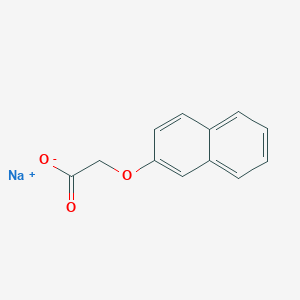
3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical structure, which allows researchers to access detailed information about its properties, synthesis, reactions, and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Industrial production methods often utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study biochemical pathways and interactions. In medicine, this compound can be investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, the compound may be utilized in the development of new materials, catalysts, and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of cellular processes. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and safety profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, which can result in similar chemical and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties While similar compounds may exhibit comparable activities, this compound may have distinct advantages or limitations based on its unique features
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its preparation methods, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKNJYDXLYMGFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)


![2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775731.png)




![2-[[1-(1-adamantyl)ethylamino]methylidene]indene-1,3-dione](/img/structure/B7775780.png)

![2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B7775803.png)

![2-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylidene]indene-1,3-dione](/img/structure/B7775823.png)
